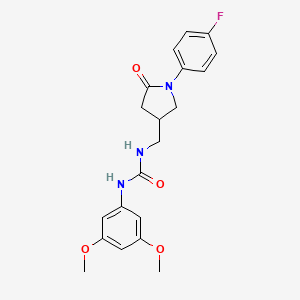

1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c1-27-17-8-15(9-18(10-17)28-2)23-20(26)22-11-13-7-19(25)24(12-13)16-5-3-14(21)4-6-16/h3-6,8-10,13H,7,11-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJAUJUWGDDDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate, which involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.

Coupling with Dimethoxyphenyl Isocyanate: The final step involves the coupling of the dimethoxyphenyl isocyanate with the fluorophenyl-pyrrolidinone intermediate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound has shown promise in various biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have demonstrated that urea-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its efficacy against breast and prostate cancer cells, showing promising results in preclinical models .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria and fungi. A study highlighted its potential as an antifungal agent, suggesting that it could be effective against common pathogens such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of cellular integrity and inhibition of growth pathways .

Neurological Applications

Given the structural similarity to known neuroprotective agents, this compound is being explored for potential applications in neurodegenerative diseases. Preliminary studies suggest that it may possess neuroprotective properties, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its viability as a candidate for neurological therapies .

Synthesis and Structure

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves multi-step organic reactions. Key steps include:

- Formation of the urea linkage through reaction with isocyanates.

- Introduction of the fluorophenyl and dimethoxyphenyl groups via nucleophilic substitution reactions.

The crystal structure analysis reveals a complex arrangement with notable dihedral angles between aromatic rings, which may influence its biological activity through steric and electronic effects .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study concluded that further investigation into the mechanism of action is warranted .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. Results showed significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The authors suggested that modifications to the chemical structure could enhance efficacy further .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, ion channels, and other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The exact mechanism of action would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13, Compound 60)

- Key Differences: Core Structure: Replaces the pyrrolidinone-methyl group in the target compound with a pyrazole ring. Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid .

Fluorophenyl-Containing Pharmaceuticals

Aprepitant and Fosaprepitant

- Key Differences :

- Core Structure : Aprepitant contains a morpholine-triazolone scaffold, while Fosaprepitant introduces a phosphonic acid group. Both feature 4-fluorophenyl and trifluoromethylphenyl groups.

- Pharmacological Role : Approved NK1 receptor antagonists for chemotherapy-induced nausea, contrasting with the urea-based target compound’s unconfirmed activity .

- Shared Feature : The 4-fluorophenyl group, which improves metabolic stability and binding affinity in both classes of compounds.

Chalcone Derivatives with Fluorophenyl Moieties

highlights chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and its analogs. These compounds exhibit:

- Structural Contrast: A conjugated enone system instead of a urea linker.

- Dihedral Angles : The fluorophenyl ring and adjacent aromatic groups form dihedral angles of 7.14°–56.26°, influencing planarity and intermolecular interactions .

- Functional Implication: Chalcones often exhibit anticancer or anti-inflammatory activity, whereas the target compound’s urea-pyrrolidinone framework may favor enzyme inhibition via hydrogen bonding.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C19H22FN3O4

- Molecular Weight : 373.39 g/mol

- CAS Number : Not explicitly provided in the sources but can be derived from the structure.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxyphenyl isocyanate with a substituted pyrrolidine derivative. The synthetic pathway typically involves:

- Formation of the isocyanate from the corresponding amine.

- Reaction with the pyrrolidine derivative to form the urea linkage.

- Purification through recrystallization or chromatography.

The compound's biological activity is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. AChE inhibitors are significant in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired.

Inhibitory Activity

Recent studies indicate that derivatives similar to this compound exhibit potent inhibitory effects on AChE, with some showing nanomolar affinity. This suggests that this compound may also possess similar properties, potentially improving cognitive function by enhancing acetylcholine levels in the synaptic cleft .

Antioxidant Properties

In silico studies have suggested that compounds with similar structural motifs display significant antioxidant activity. The presence of methoxy groups on the aromatic ring is believed to enhance electron donation capabilities, which can mitigate oxidative stress in neuronal tissues .

Anti-inflammatory Effects

Compounds with related structures have demonstrated anti-inflammatory properties, potentially through modulation of pro-inflammatory cytokines and pathways involved in neuroinflammation. This aspect is critical for neuroprotective strategies in neurodegenerative diseases .

Study 1: AChE Inhibition

A study highlighted the synthesis and evaluation of several derivatives related to this compound as AChE inhibitors. The most potent derivatives showed IC50 values in the low micromolar range, indicating effective inhibition and potential therapeutic implications for Alzheimer's disease treatment .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions at the active site of AChE. These studies suggest that modifications to the phenyl rings could enhance binding efficiency and selectivity towards AChE compared to other enzymes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN3O4 |

| Molecular Weight | 373.39 g/mol |

| AChE Inhibition IC50 | Low micromolar range |

| Antioxidant Activity | Significant |

| Anti-inflammatory Activity | Promising |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via urea bond formation between an isocyanate and an amine precursor. For example, in analogous compounds (e.g., 1-(3,5-dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea ), the urea group is introduced by reacting an azetidinone derivative with an aryl isocyanate under anhydrous conditions in dichloromethane . Purification typically involves column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., methanol) to achieve >90% purity .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Characterization involves:

- Spectroscopy : IR (to confirm urea C=O and NH stretches), -/-NMR (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular ion peaks).

- Elemental Analysis : Combustion analysis (C, H, N) to validate purity, with deviations <0.4% from theoretical values indicating high purity .

- Melting Point : Consistency in melting range (e.g., 143–155°C for structurally related ureas) confirms crystallinity .

Q. What solubility challenges are associated with this compound, and how are they addressed?

- Methodological Answer : The 3,5-dimethoxyphenyl and fluorophenyl groups contribute to hydrophobicity. Solubility screening in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) is critical. For in vitro assays, DMSO stock solutions (10–50 mM) are standard, with dilution in buffer (final DMSO <1%) to avoid cytotoxicity. Aqueous formulations may require co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering pyrrolidinone substituents) and testing against target proteins (e.g., kinases, GPCRs). For example, in antiproliferative assays, fluorophenyl groups enhance membrane permeability, while methoxy groups influence metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthesis .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for:

- PK Studies : Intravenous/oral administration with plasma sampling (LC-MS/MS analysis) to determine , , and bioavailability.

- Efficacy Testing : Xenograft models (e.g., human cancer cell lines) to assess tumor growth inhibition. Dosing regimens (10–100 mg/kg) are optimized based on in vitro IC values .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Contradictions (e.g., variable IC across cell lines) require:

- Assay Replication : Triplicate experiments with controls (e.g., cisplatin for cytotoxicity).

- Off-Target Profiling : Screening against unrelated targets (e.g., hERG, CYP450) to rule out nonspecific effects.

- Metabolite Analysis : LC-HRMS to identify active/degraded metabolites influencing potency .

Q. What strategies improve compound stability under physiological conditions?

- Methodological Answer : Stability studies (pH 7.4, 37°C) identify degradation pathways (e.g., urea hydrolysis). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.